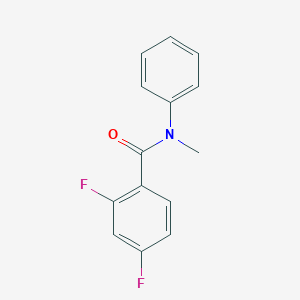

2,4-difluoro-N-methyl-N-phenylbenzamide

Description

2,4-Difluoro-N-methyl-N-phenylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with two fluorine atoms at the 2- and 4-positions of the phenyl ring, an N-methyl group, and an N-phenyl moiety. Fluorinated benzamides are of significant interest in medicinal chemistry due to fluorine’s ability to enhance metabolic stability, bioavailability, and binding affinity through electronic and steric effects . Structural studies of such compounds, including crystallographic analyses, provide insights into intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence physicochemical and biological properties .

Properties

Molecular Formula |

C14H11F2NO |

|---|---|

Molecular Weight |

247.24 g/mol |

IUPAC Name |

2,4-difluoro-N-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H11F2NO/c1-17(11-5-3-2-4-6-11)14(18)12-8-7-10(15)9-13(12)16/h2-9H,1H3 |

InChI Key |

GZNQGTACPXKGGF-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)F)F |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Positional Isomerism: 2,4-Difluoro vs. 2,3-Difluoro Substitution

The positional arrangement of fluorine atoms significantly impacts molecular properties. For example:

- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24): Exhibits monoclinic crystal packing (space group Pn) with intermolecular N–H···O hydrogen bonds and C–F···π interactions .

- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Crystallizes in a different space group (P1) with distinct unit cell parameters (a = 4.956 Å, b = 5.672 Å, c = 19.625 Å) and weaker C–F···π interactions due to altered fluorine positioning .

Key Differences :

- Electronic effects from fluorine substitution influence dipole moments and reactivity in cross-coupling reactions .

Substituent Effects on the Amide Nitrogen

- N-Methyl vs. N-Phenyl Groups : The presence of an N-methyl group in 2,4-difluoro-N-methyl-N-phenylbenzamide reduces steric hindrance compared to bulkier substituents (e.g., diphenylethyl in N-(2,2-diphenylethyl)-4-nitrobenzamide), enhancing conformational flexibility and solubility .

- Nitro vs. Fluoro Substituents : Compounds like 2-fluoro-N-methyl-4-nitrobenzamide exhibit strong electron-withdrawing effects from the nitro group, increasing acidity of the amide proton compared to fluorinated analogs .

Physicochemical Properties

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Fluorinated benzamides generally exhibit lower logP values than nitro-substituted analogs, suggesting improved water solubility.

Preparation Methods

HOBt/EDC·HCl-Catalyzed Amidation

The most widely reported method involves coupling 2,4-difluorobenzoic acid with N-methylaniline using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) .

Reaction Conditions:

-

Solvent : Tetrahydrofuran (THF) or acetonitrile.

-

Base : Triethylamine (3.0 equiv).

-

Temperature : Room temperature (25°C).

-

Time : 8–10 hours.

Mechanistic Insight :

EDC·HCl activates the carboxylic acid to an O-acylisourea intermediate, which reacts with HOBt to form an active ester. Nucleophilic attack by N-methylaniline then yields the amide.

Optimization Data:

| Parameter | Variation | Yield (%) |

|---|---|---|

| Solvent (THF) | 10 mL | 80 |

| Amine Equivalents | 1.5 equiv | 82 |

| Base (Et₃N) | 3.0 equiv | 82 |

Acid Chloride Route

Thionyl Chloride Activation

This classical method converts 2,4-difluorobenzoic acid to its acid chloride, followed by reaction with N-methylaniline:

-

Activation :

-

Reagents : Thionyl chloride (2.0 equiv).

-

Conditions : Reflux (70°C, 2 hours).

-

Intermediate : 2,4-Difluorobenzoyl chloride.

-

-

Amidation :

Advantages : Rapid reaction kinetics.

Limitations : Handling corrosive reagents (SOCl₂) and moisture sensitivity.

Palladium-Catalyzed Cyanation and Hydrolysis

Synthesis via 2,4-Difluorobenzonitrile Intermediate

A patent-described route (CN100457721C) synthesizes 2,4-difluorobenzonitrile via palladium-catalyzed cyanation of 2,4-difluorobromobenzene, followed by hydrolysis to the carboxylic acid:

-

Cyanation :

-

Hydrolysis :

-

Amidation :

-

Use HOBt/EDC·HCl or acid chloride methods to couple with N-methylaniline.

-

Comparative Analysis of Methods

Yield and Practicality

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| HOBt/EDC·HCl | 80–82 | Moderate | High |

| Acid Chloride | 70–75 | Low | Moderate |

| Palladium-Catalyzed | 70–90* | High | Industrial |

*Combined yield for cyanation, hydrolysis, and amidation.

Challenges and Innovations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.